molecular formula C21H18FNO4 B11243083 Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Cat. No.: B11243083
M. Wt: 367.4 g/mol
InChI Key: WIGVWIQFMZOVRN-UHFFFAOYSA-N
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Description

Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate
  • Methyl 3-({3-[5-(4-bromophenyl)furan-2-yl]propanoyl}amino)benzoate
  • Methyl 3-({3-[5-(4-methylphenyl)furan-2-yl]propanoyl}amino)benzoate

Uniqueness

Methyl 3-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate is unique due to the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C21H18FNO4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 3-[3-[5-(4-fluorophenyl)furan-2-yl]propanoylamino]benzoate

InChI

InChI=1S/C21H18FNO4/c1-26-21(25)15-3-2-4-17(13-15)23-20(24)12-10-18-9-11-19(27-18)14-5-7-16(22)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,23,24)

InChI Key

WIGVWIQFMZOVRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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